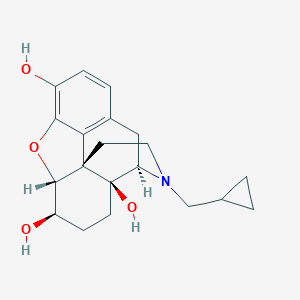

6bêta-Naltrexol

Vue d'ensemble

Description

AIKO-150, également connu sous le nom de 6β-hydroxynaltrexone, est un antagoniste des récepteurs opioïdes à sélectivité périphérique. Il s'agit d'un métabolite actif majeur de la naltrexone, formé par les enzymes dihydrodiol déshydrogénase hépatiques. AIKO-150 a été étudié pour son potentiel à traiter la constipation induite par les opioïdes sans précipiter de symptômes de sevrage ni interférer avec le soulagement de la douleur par les opioïdes .

Applications De Recherche Scientifique

AIKO-150 has several scientific research applications, including:

Chemistry: AIKO-150 is used as a reference compound in studies involving opioid receptor antagonists.

Biology: AIKO-150 is studied for its effects on opioid receptors and its potential to treat opioid-induced side effects.

Mécanisme D'action

Target of Action

6β-Naltrexol is a peripherally-selective opioid receptor antagonist . It binds to the opioid receptors with affinity values of 2.12 nM for the μ-opioid receptor (MOR), 7.24 nM for the κ-opioid receptor (KOR), and 213 nM for the δ-opioid receptor (DOR) . Hence, 6β-Naltrexol shows 3.5-fold selectivity for the MOR over the KOR and 100-fold selectivity for the MOR over the DOR .

Mode of Action

In contrast to naltrexone, 6β-Naltrexol is a neutral antagonist of the MOR . This means it can antagonize the actions of both agonists and inverse agonists at the receptor .

Biochemical Pathways

6β-Naltrexol is a major active metabolite of naltrexone formed by hepatic dihydrodiol dehydrogenase enzymes . Once administered, naltrexone undergoes a rapid and extensive hepatic metabolism by enzymatic reduction from ketone to 6β-Naltrexol .

Pharmacokinetics

With naltrexone therapy, 6β-Naltrexol is present at approximately 10- to 30-fold higher concentrations than naltrexone at steady state due to extensive first-pass metabolism of naltrexone into 6β-Naltrexol . The main parameters of the last dosing were as follows: t1/2alpha was (0.19 +/- 0.18) h, t1/2beta was (5.79 +/- 1.50) h, C (max) was (79.82 +/- 10.5) ng x mL (-1), t (peak) was (0.18 +/- 0.08) h, CL (s) was (1.12 +/- 0.07) L x kg (-1) x h (-1), V/F © was (2.10 +/- 0.27) L x kg (-1), and AUC (0-t) was (173.23 +/- 9.49) ng x h x mL (-1), separately .

Result of Action

6β-Naltrexol has been studied for the treatment of opioid-induced constipation . In animal studies, 6β-Naltrexol showed about 10-fold separation in potency between peripheral and central opioid antagonism, whereas naltrexone showed no separation .

Action Environment

The action of 6β-Naltrexol can be influenced by environmental factors such as the presence of other drugs and the patient’s health status. For example, less reduction of naltrexone to 6β-Naltrexol seems to occur in liver cirrhosis, and such alterations appear to be related to the severity of liver disease . It is still able to cross into the brain and produce central opioid receptor antagonism at sufficient levels .

Analyse Biochimique

Biochemical Properties

6beta-Naltrexol interacts with opioid receptors, showing selectivity for the μ-opioid receptor (MOR) over the κ-opioid receptor (KOR) and δ-opioid receptor (DOR) . It binds to these receptors with affinity values of 2.12 nM for the MOR, 7.24 nM for the KOR, and 213 nM for the DOR . These interactions are crucial in its role as an opioid receptor antagonist .

Cellular Effects

6beta-Naltrexol has significant effects on various types of cells and cellular processes. It influences cell function by interacting with opioid receptors, which are involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

6beta-Naltrexol exerts its effects at the molecular level through its interactions with opioid receptors. It acts as a neutral antagonist of the MOR, meaning it can antagonize the actions of both agonists and inverse agonists at the receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6beta-Naltrexol have been observed over time. It has been shown to persist in biological fluids in higher amounts than naltrexone . This persistence may contribute to its clinical effects .

Dosage Effects in Animal Models

In animal studies, 6beta-Naltrexol showed about 10-fold separation in potency between peripheral and central opioid antagonism . It has much lower potential for producing opioid withdrawal symptoms than naltrexone at doses achieving similar central opioid blockade .

Metabolic Pathways

6beta-Naltrexol is involved in metabolic pathways as a major active metabolite of naltrexone. It is formed by hepatic dihydrodiol dehydrogenase enzymes .

Transport and Distribution

6beta-Naltrexol is said to have very limited capacity to cross the blood–brain barrier . It is still able to cross into the brain and produce central opioid receptor antagonism at sufficient levels .

Subcellular Localization

Given its ability to cross into the brain and interact with opioid receptors, it can be inferred that it may localize to areas where these receptors are present .

Méthodes De Préparation

AIKO-150 est synthétisé par le métabolisme hépatique de la naltrexone. Le processus implique l'action des enzymes dihydrodiol déshydrogénase, qui convertissent la naltrexone en son métabolite actif, AIKO-150

Analyse Des Réactions Chimiques

AIKO-150 subit diverses réactions chimiques, notamment :

Oxydation : AIKO-150 peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent convertir AIKO-150 en son composé parent, la naltrexone.

Substitution : AIKO-150 peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

AIKO-150 a plusieurs applications de la recherche scientifique, notamment :

Chimie : AIKO-150 est utilisé comme composé de référence dans les études impliquant des antagonistes des récepteurs opioïdes.

Biologie : AIKO-150 est étudié pour ses effets sur les récepteurs opioïdes et son potentiel à traiter les effets secondaires induits par les opioïdes.

Mécanisme d'action

AIKO-150 agit comme un antagoniste neutre au niveau du récepteur mu des opioïdes. Il se lie au récepteur sans l'activer, bloquant ainsi les effets des agonistes opioïdes. Ce mécanisme permet à AIKO-150 de soulager la constipation induite par les opioïdes sans précipiter de symptômes de sevrage. Les cibles moléculaires et les voies impliquées comprennent le récepteur mu des opioïdes et les voies de signalisation associées .

Comparaison Avec Des Composés Similaires

AIKO-150 est similaire à d'autres antagonistes des récepteurs opioïdes, tels que la naltrexone, la naloxone et leurs dérivés. AIKO-150 est unique en son genre dans sa capacité à cibler sélectivement les récepteurs opioïdes périphériques sans traverser la barrière hémato-encéphalique. Cette sélectivité réduit le risque de précipiter des symptômes de sevrage et permet un traitement efficace des effets secondaires induits par les opioïdes .

Les composés similaires comprennent :

- Naltrexone

- Naloxone

- Naltrexamine

- Naloxol

Ces composés partagent des structures et des mécanismes d'action similaires, mais diffèrent par leur sélectivité et leur puissance au niveau des récepteurs opioïdes.

Propriétés

IUPAC Name |

(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVNEHKORQFVQJ-PYIJOLGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1O)OC5=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197942 | |

| Record name | 6beta-Hydroxynaltrexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49625-89-0, 20410-98-4 | |

| Record name | β-Naltrexol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49625-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha-Naltrexol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Hydroxynaltrexone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049625890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Hydroxynaltrexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20410-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 49625-89-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.BETA.-NALTREXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0W963M37T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

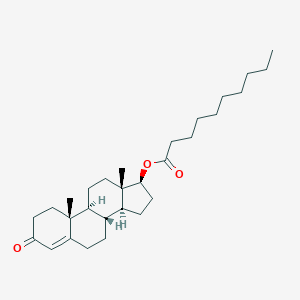

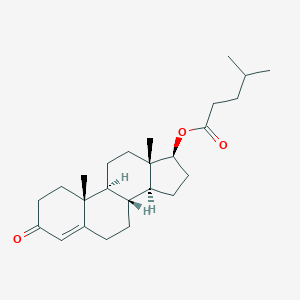

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)

![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)

![2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol](/img/structure/B159270.png)